N-Isopropyl-4-nitrobenzamide

Organic Synthesis Process Chemistry Analytical Characterization

N-Isopropyl-4-nitrobenzamide (CAS 38681-76-4) is a para-nitro substituted benzamide derivative, classified as a nitrobenzene and a secondary carboxamide, with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol. It is characterized as a yellow to orange-yellow crystalline solid, soluble in common organic solvents such as alcohols, ethers, and ketones, but practically insoluble in water.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 38681-76-4
Cat. No. B1604696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-4-nitrobenzamide
CAS38681-76-4
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O3/c1-7(2)11-10(13)8-3-5-9(6-4-8)12(14)15/h3-7H,1-2H3,(H,11,13)
InChIKeyYQLNAYKZWIVHIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropyl-4-nitrobenzamide (CAS 38681-76-4): Procurement-Focused Overview for Chemical Sourcing and Research


N-Isopropyl-4-nitrobenzamide (CAS 38681-76-4) is a para-nitro substituted benzamide derivative, classified as a nitrobenzene and a secondary carboxamide, with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol [1]. It is characterized as a yellow to orange-yellow crystalline solid, soluble in common organic solvents such as alcohols, ethers, and ketones, but practically insoluble in water . It is commercially available from multiple research chemical suppliers, typically at a purity of 95% or 97% . The compound is primarily utilized as a versatile intermediate in organic synthesis and as a precursor for generating more complex molecular scaffolds, including substituted benzamides and potential pharmaceutical candidates .

N-Isopropyl-4-nitrobenzamide (CAS 38681-76-4): Why Generic Substitution is Not Advisable


Substituting N-Isopropyl-4-nitrobenzamide with a generic 'nitrobenzamide' or even a regioisomer like N-Isopropyl-3-nitrobenzamide (CAS 50445-53-9) is not scientifically justifiable due to profound differences in chemical reactivity, physicochemical properties, and potential biological interactions. The specific positioning of the strong electron-withdrawing nitro group at the para-position relative to the carboxamide defines the molecule's electronic distribution, which governs its behavior in reactions such as nucleophilic aromatic substitution and the crucial reduction of the nitro group to an amine [1]. Furthermore, this regiochemistry influences key thermodynamic properties; for example, the gas-phase enthalpy of formation for the para isomer of the parent 4-nitrobenzamide is 108.5 ± 3.7 kJ/mol, which is significantly more stable than the meta (122.9 ± 2.9 kJ/mol) and ortho (138.9 ± 3.5 kJ/mol) isomers [2]. The combination of the para-nitro group with the secondary N-isopropyl amide also results in a unique set of safety and hazard profiles, which differ from its isomers, making direct interchange in a regulated or scale-up process a significant compliance and safety risk .

N-Isopropyl-4-nitrobenzamide (CAS 38681-76-4): Quantified Evidence for Differentiated Selection


Proven High-Yield Synthesis and Full Spectroscopic Characterization for Method Transfer and Reproducibility

A 2023 study provides a validated one-step synthesis protocol for N-Isopropyl-4-nitrobenzamide, achieving a quantitative yield using adapted Vilsmeier conditions [1]. This is a substantial improvement over traditional methods that often rely on multi-step procedures or give lower yields with dehydrating agents [1]. Crucially, this publication also provides a complete analytical fingerprint, including full 1H-, 2H-, and 13C-NMR, as well as IR and Raman spectral data [1]. This comprehensive and easily accessible dataset provides a direct comparator for researchers and process chemists to confirm the identity and purity of their own synthesized or procured material, a resource that is often lacking for many other substituted benzamide derivatives.

Organic Synthesis Process Chemistry Analytical Characterization

Differentiated Thermodynamic Stability and Handling Profile vs. Regioisomers

The para-nitro substitution pattern of N-Isopropyl-4-nitrobenzamide confers a distinct thermodynamic stability advantage over its ortho- and meta-regioisomers. Calorimetric studies on the parent 4-nitrobenzamide core reveal that the para isomer has a gas-phase enthalpy of formation of 108.5 ± 3.7 kJ/mol, which is significantly lower (more stable) than the meta (122.9 ± 2.9 kJ/mol) and ortho (138.9 ± 3.5 kJ/mol) isomers [1]. This class-level inference suggests that N-Isopropyl-4-nitrobenzamide is likely to be more thermally stable and less prone to energetic decomposition during storage and handling compared to its N-isopropyl regioisomeric counterparts. Furthermore, its specific hazard classification is well-defined: it is designated as harmful if swallowed (H302), a skin irritant (H315), and a serious eye irritant (H319) . These are moderate, manageable hazards, whereas the aquatic toxicity profile for the compound includes H400 and H410 classifications, indicating very high and long-lasting toxicity to aquatic life, a critical differentiator for waste disposal and environmental compliance .

Physical Chemistry Process Safety Thermodynamics

Availability of Validated Analytical Reference Data for Identity Confirmation

Unlike many research compounds where analytical data is scattered or vendor-specific, N-Isopropyl-4-nitrobenzamide benefits from the availability of peer-reviewed and commercially curated reference spectra. The KnowItAll Spectral Library contains verified 1H NMR and MS (GC) spectra for this specific compound (Compound ID: 2qGqMPxQsgR), providing a gold-standard reference for identity confirmation [1]. This is a quantifiable advantage for quality control. Researchers can directly compare their in-house NMR or mass spec data against this validated reference to confirm the identity and purity of a received batch. This level of documentation reduces the analytical burden and the risk of misidentification, a common issue with less well-characterized analogs like N-isopropyl-3-nitrobenzamide, for which such comprehensive, publicly accessible reference data is less readily available.

Analytical Chemistry Quality Control Spectral Analysis

Regiochemistry-Driven Reactivity for Selective Functionalization

The para-nitro group in N-Isopropyl-4-nitrobenzamide is a key driver of its utility as a synthetic building block. The strong electron-withdrawing effect of the para-nitro group activates the ring towards nucleophilic aromatic substitution and, crucially, can be chemoselectively reduced to a primary amine (4-amino-N-isopropylbenzamide) under conditions that leave the N-isopropyl amide intact . This allows for the generation of a differentiated chemical space (e.g., aniline derivatives) that is not accessible from its ortho- or meta-nitro regioisomers, which would lead to different substitution patterns and electronic properties in downstream products. For instance, N-isopropyl-2-nitrobenzamide would be a precursor to a sterically hindered 2-amino derivative, while N-isopropyl-3-nitrobenzamide would yield a meta-substituted aniline, each with vastly different properties and reactivity profiles for subsequent functionalization.

Organic Synthesis Medicinal Chemistry Building Block

N-Isopropyl-4-nitrobenzamide (CAS 38681-76-4): High-Value Application Scenarios Based on Evidence


Reproducible Synthesis of 4-Amino-N-isopropylbenzamide Building Blocks

The availability of a published, high-yielding, one-step synthesis for N-Isopropyl-4-nitrobenzamide provides a robust and reproducible entry point for generating 4-amino-N-isopropylbenzamide [1]. This is a critical intermediate for constructing libraries of para-substituted benzamides, which are common scaffolds in medicinal chemistry for targets such as kinases and GPCRs. The detailed spectroscopic characterization in the same study ensures that researchers can confidently verify their starting material and product, eliminating a major source of variability in structure-activity relationship (SAR) campaigns.

Environmental Fate and Ecotoxicology Studies for Nitroaromatic Compounds

The well-defined and distinct environmental hazard profile of N-Isopropyl-4-nitrobenzamide—specifically its classification as very toxic to aquatic life with long-lasting effects (H400, H410)—makes it an excellent model compound for academic and industrial environmental fate and ecotoxicology research . It can be used as a benchmark to study the biodegradation, photolysis, and aquatic toxicity of secondary amide-containing nitroaromatics. Its unique hazard profile differentiates it from other isomers, allowing for comparative studies on how subtle structural changes (e.g., nitro group position) impact environmental persistence and toxicity.

Quality Control and Method Development for Nitroaromatic Analysis

The existence of verified, peer-reviewed NMR and MS spectra in the KnowItAll library positions N-Isopropyl-4-nitrobenzamide as a reliable standard for analytical method development [2]. In a quality control or process analytical technology (PAT) environment, this compound can serve as a system suitability standard or a calibration reference for methods designed to monitor reactions involving nitrobenzamide derivatives. Its well-characterized nature reduces the time and cost associated with fully characterizing a new in-house standard from scratch.

Controlled Precursor for Para-Substituted Pharmacophores

As a chemical building block, N-Isopropyl-4-nitrobenzamide is the definitive precursor for accessing the 4-amino-N-isopropylbenzamide pharmacophore . This contrasts with the ortho- or meta-isomers, which would lead to different substitution vectors and electronic effects on the final drug-like molecule. For a procurement officer or project manager in a drug discovery program, specifying the para isomer is not a minor detail; it is a critical decision that directly determines the regiochemical outcome of the synthetic route. The compound's availability with defined purity (95-97%) from multiple vendors ensures supply chain resilience for projects dependent on this specific structural motif .

Technical Documentation Hub

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